B1574718 DS-7423

DS-7423

Cat. No. B1574718
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

Scientific Research Applications

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows significant antitumor activity in ovarian clear cell adenocarcinomas (OCCA). This is achieved through the potent inhibition of PI3Kα and mTOR, along with other isoforms of class I PI3K. DS-7423 exhibits a strong anti-tumor effect on OCCA cell lines and suppresses tumor growth in mouse xenograft models. Notably, DS-7423-mediated apoptosis is more effective in cell lines without TP53 mutations, suggesting its potential as a targeted therapy for OCCA (Kashiyama et al., 2014).

Clinical Trial in Japanese Patients with Advanced Solid Tumors

A phase I clinical trial of DS-7423 in Japanese patients with advanced solid tumors aimed to assess its safety, pharmacokinetics, and pharmacodynamics. The trial involved dose-escalation studies with varying dosages, and the results demonstrated the tolerability of DS-7423 with evidence of anticancer activity and disease stabilization. This trial highlights the potential of DS-7423 as a novel inhibitor of PI3K/mTOR in treating solid tumors (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

Another study called for global harmonization of phase I oncology trials, using DS-7423 as a reference. This study compared the results of first-in-human phase I studies of DS-7423 conducted in the United States and Japan. It emphasized the need for consistent methodologies across different populations to ensure safety and efficacy in the development of novel cancer therapies (Yokota et al., 2017).

properties

Product Name

DS-7423

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS7423;  DS 7423;  DS-7423

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.